molecular formula C10H7BrO3S B15345843 7-Bromonaphthalene-1-sulfonic acid CAS No. 23116-37-2

7-Bromonaphthalene-1-sulfonic acid

Katalognummer: B15345843
CAS-Nummer: 23116-37-2
Molekulargewicht: 287.13 g/mol
InChI-Schlüssel: YQCCVZORVKNEPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromonaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromine atom at the 7th position and a sulfonic acid group at the 1st position on the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromonaphthalene-1-sulfonic acid typically involves the bromination of naphthalene followed by sulfonation. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Bromonaphthalene-1-sulfonic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Bromonaphthalene-1-sulfonic acid involves its interaction with molecular targets through its bromine and sulfonic acid functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can influence the reactivity and binding affinity of the compound in various chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Bromonaphthalene-1-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and versatility in various chemical transformations. Its dual functional groups make it a valuable intermediate in organic synthesis and a useful probe in scientific research .

Eigenschaften

CAS-Nummer

23116-37-2

Molekularformel

C10H7BrO3S

Molekulargewicht

287.13 g/mol

IUPAC-Name

7-bromonaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H7BrO3S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H,(H,12,13,14)

InChI-Schlüssel

YQCCVZORVKNEPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.